molecular formula C14H15FN4O2 B4511420 5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide

5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide

Cat. No. B4511420
M. Wt: 290.29 g/mol
InChI Key: PNQCBWWEWHOAQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex organic reactions. For instance, the synthesis of imidazole nucleosides, including fluorinated derivatives, has been described, involving reactions such as nitro substitution, cyclization, and condensation with specific reagents to introduce the fluoro group and other substituents (Guglielmi, Dachtler, & Albert, 1999). These methods can provide a foundation for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction, showing how fluorine substitution affects the overall structure and stability of the molecule. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insights into hydrogen bonding and molecular packing, which are critical for understanding the behavior of fluoro-substituted compounds (Yeong et al., 2018).

Chemical Reactions and Properties

Fluorinated compounds are known for their unique chemical reactivity and stability, influenced by the electronegative fluorine atom. The synthesis and characterization of compounds like N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide showcase the complex reactions involved in introducing fluorine and other substituents into the molecule, which can be relevant to understanding the chemical behavior of the target compound (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity of fluoro-substituted compounds are crucial for their practical application. These properties are often determined experimentally through synthesis and subsequent characterization studies. For example, the synthesis and crystalline structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide valuable data on the physical characteristics of similar fluorinated compounds (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the fluorine atom's presence. Studies on compounds like N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide provide insights into the effects of fluorination on biological activity and receptor affinity, which can be extrapolated to understand the chemical properties of the compound of interest (McLaughlin et al., 2016).

properties

IUPAC Name

5-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-10-1-2-11-9(7-10)8-12(18-11)13(20)16-3-5-19-6-4-17-14(19)21/h1-2,7-8,18H,3-6H2,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQCBWWEWHOAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCNC(=O)C2=CC3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide
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5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide
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5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide
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5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide
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5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide
Reactant of Route 6
5-fluoro-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-indole-2-carboxamide

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